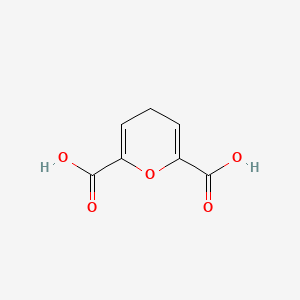

4H-吡喃-2,6-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

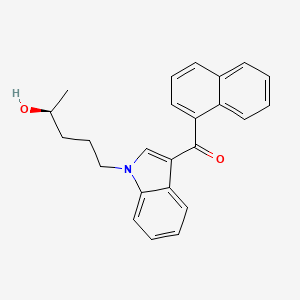

描述

4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a compound that has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme . It is an analog of dipicolinic acid .

Synthesis Analysis

The versatile coordination chemistry of the anion chelidonate (chelidonic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid) allowed for the synthesis of different mixed-ligand complexes with the N,N′-chelating ligands 2,2′-bipyridine and 1,10-phenanthroline . Two new bivalent organometallic ruthenium complexes were synthesized, structurally characterized and their biological activities were investigated .Molecular Structure Analysis

The molecular formula of 4H-Pyran-2,6-dicarboxylic acid is C7H6O5 . The InChI code is 1S/C7H4O6.H2O/c8-3-1-4 (6 (9)10)13-5 (2-3)7 (11)12;/h1-2H, (H,9,10) (H,11,12);1H2 .Chemical Reactions Analysis

The synthesis of pyran derivatives via multicomponent reaction (MCR) results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .Physical And Chemical Properties Analysis

The molecular weight of 4H-Pyran-2,6-dicarboxylic acid is 170.12 . It has a melting point of 265°C .科学研究应用

Anticancer Properties

Chelidonic acid is present in plants of the Papaveraceae family, especially in Chelidonium majus. Due to its anticancer properties, it has been used in medical treatments .

Antibacterial Properties

In addition to its anticancer properties, chelidonic acid also exhibits antibacterial properties, making it a potential candidate for the development of new antibacterial drugs .

Hepatoprotective Properties

Chelidonic acid has been found to have hepatoprotective properties, which means it can prevent damage to the liver. This makes it a potential therapeutic agent for liver diseases .

Antioxidant Properties

Chelidonic acid also has antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Structural Chemistry Research

The molecular structure of chelidonic acid has been studied using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . This research helps in understanding the impact of substituents on the 4H-Pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges .

Metal Complex Formation

Chelidonic acid has been used to form metal complexes with various metal ions. The structures of these complexes illustrate the remarkable coordinating versatility of this ligand and the great structural diversity of its complexes .

Restoration of Normal Sporulation

4H-Pyran-2,6-dicarboxylic acid, an analog of dipicolinic acid, has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Inhibitor of Dihydrodipicolinate Synthase

Chelidonic acid is also an inhibitor of dihydrodipicolinate synthase, a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway . This makes it a potential candidate for the development of new drugs targeting this pathway.

作用机制

Target of Action

4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .

Mode of Action

The mode of action of 4H-Pyran-2,6-dicarboxylic Acid involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .

Biochemical Pathways

It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .

Pharmacokinetics

Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4H-Pyran-2,6-dicarboxylic Acid’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Action Environment

The action of 4H-Pyran-2,6-dicarboxylic Acid can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .

安全和危害

The safety information for 4H-Pyran-2,6-dicarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

属性

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23047-07-6 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

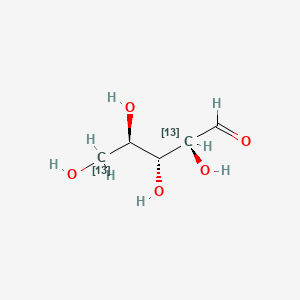

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

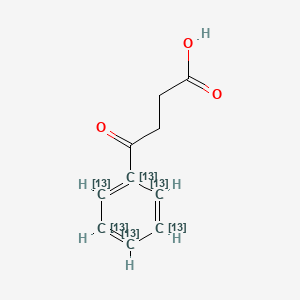

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

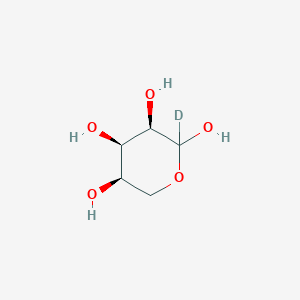

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)